molecular formula C6H6INO B7938602 3-Iodo-1-methylpyridin-2(1H)-one

3-Iodo-1-methylpyridin-2(1H)-one

Cat. No.: B7938602
M. Wt: 235.02 g/mol
InChI Key: RMGDJLOUEQWPOU-UHFFFAOYSA-N
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Description

3-Iodo-1-methylpyridin-2(1H)-one is an organic compound that belongs to the class of iodopyridines It is characterized by the presence of an iodine atom at the third position, a methyl group at the first position, and a carbonyl group at the second position of the pyridine ring

Scientific Research Applications

3-Iodo-1-methylpyridin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural properties.

    Industrial Applications: It is used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1-methylpyridin-2(1H)-one typically involves the iodination of 1-methylpyridin-2(1H)-one. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the pyridine ring using an iodine source such as iodine monochloride (ICl) or molecular iodine (I2) in the presence of an oxidizing agent like hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1-methylpyridin-2(1H)-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form carboxyl or hydroxyl derivatives.

    Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used to replace the iodine atom.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the methyl group.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce the carbonyl group.

Major Products Formed

    Substitution: Products include azido or cyano derivatives.

    Oxidation: Products include carboxylic acids or alcohols.

    Reduction: Products include alcohol derivatives.

Mechanism of Action

The mechanism of action of 3-Iodo-1-methylpyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The iodine atom and carbonyl group play crucial roles in its binding affinity and specificity to molecular targets. The compound may interact with active sites of enzymes or receptors, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

3-Iodo-1-methylpyridin-2(1H)-one can be compared with other iodopyridines and pyridinones:

    3-Iodo-1-methylpyridine: Lacks the carbonyl group, which affects its reactivity and applications.

    1-Methylpyridin-2(1H)-one: Lacks the iodine atom, which influences its chemical properties and reactivity.

    3-Bromo-1-methylpyridin-2(1H)-one: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

Properties

IUPAC Name

3-iodo-1-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO/c1-8-4-2-3-5(7)6(8)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGDJLOUEQWPOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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